molecular formula C21H20N4O3 B2843111 N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-2-(phenylformamido)acetamide CAS No. 1788676-34-5

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-2-(phenylformamido)acetamide

Cat. No.: B2843111
CAS No.: 1788676-34-5
M. Wt: 376.416
InChI Key: TUOFODIPJKDNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-2-(phenylformamido)acetamide is a synthetic organic compound featuring a multi-substituted pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with significant biological activities. Its molecular structure incorporates a phenoxy group and a phenylformamidoacetamide side chain, making it a complex intermediate of interest for the synthesis of more specialized molecules. Researchers can utilize this compound in the development of novel pharmaceutical agents, particularly as it shares structural motifs with known inhibitors targeting various enzymes. The presence of the acetamide linkage and substituted pyrimidine ring suggests potential for application in designing kinase inhibitors or antimicrobial agents. This product is intended for use in chemical synthesis, assay development, and other laboratory research applications. For Research Use Only (RUO). Not for use in humans or veterinary medicine.

Properties

IUPAC Name

N-[2-[(4,6-dimethyl-2-phenoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-19(15(2)24-21(23-14)28-17-11-7-4-8-12-17)25-18(26)13-22-20(27)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOFODIPJKDNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-2-(phenylformamido)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2C_{16}H_{18}N_4O_2, with a molecular weight of approximately 298.34 g/mol. The compound features a pyrimidine ring substituted with a phenoxy group and an acetamide moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core followed by the introduction of the phenoxy and formamido groups. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds often utilize methods such as nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The activity is often measured using Minimum Inhibitory Concentration (MIC) assays.

CompoundMIC (µg/mL)Activity Type
Compound A0.80 - 1.16Antifungal
Compound B3.90 - 6.0Antibacterial

In particular, derivatives with specific substitutions on the pyrimidine ring have been reported to enhance antimicrobial efficacy against pathogens such as Pseudomonas aeruginosa and Aspergillus niger .

Anticancer Activity

There is emerging evidence suggesting that pyrimidine derivatives can also exhibit anticancer properties. Studies involving similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms that may involve cell cycle arrest and modulation of signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated a series of pyrimidine derivatives, including those structurally related to this compound. The results indicated that certain substitutions significantly improved antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : In another investigation, compounds similar to this compound were screened for anticancer activity. The findings revealed that specific derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential for further development as therapeutic agents .

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of pyrimidine derivatives:

  • Substitution Effects : The presence of electron-donating groups at specific positions on the pyrimidine ring has been correlated with increased biological activity.
  • Mechanism of Action : Investigations into the mechanisms by which these compounds exert their effects have revealed interactions with DNA and RNA synthesis pathways, as well as inhibition of key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24)

  • Structural Differences: Core: Cyclopenta[b]thiophene vs. dimethylphenoxypyrimidine. Substituents: Cyano and sulfamoyl groups vs. methyl and phenoxy groups.
  • Activity : Exhibits antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition .
  • Key Distinction: The thiophene-triazine scaffold in Compound 24 enhances ATP-binding site interactions, whereas the phenoxypyrimidine core in the target compound may prioritize hydrophobic binding pockets .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Structural Differences: Core: Benzothiazole vs. pyrimidine. Substituents: Trifluoromethyl and methoxyphenyl vs. dimethylphenoxy and phenylformamido.
  • Activity : Benzothiazole derivatives are potent kinase inhibitors with improved metabolic stability due to fluorine substitution .
  • Key Distinction: The trifluoromethyl group enhances electronegativity and bioavailability compared to the dimethylphenoxy group, which may reduce solubility .

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide

  • Structural Differences: Pyrimidine Substituents: Dichloro and formamido groups vs. dimethyl and phenoxy.
  • Activity : Serves as an impurity in the synthesis of Abacavir (an antiviral drug), highlighting pyrimidine’s role in nucleoside analog design .
  • Key Distinction: Chlorine atoms increase electrophilicity, favoring DNA polymerase inhibition, whereas dimethylphenoxy groups may favor kinase or receptor targeting .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide

  • Structural Differences: Linker: Sulfanyl (-S-) vs. phenoxy (-O-) bridge. Substituents: Dimethylpyrimidine and phenyl vs. dimethylphenoxypyrimidine and phenylformamido.
  • Synthesis : Prepared via nucleophilic substitution of 2-thio-4,6-dimethylpyrimidine with chloro-N-phenylacetamide .

Physicochemical and Pharmacokinetic Properties

Compound LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Features
Target Compound ~3.2* 2 6 High lipophilicity (phenoxy, methyl)
Compound 24 ~2.8 3 8 Polar sulfamoyl group enhances solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ~3.5 1 5 Fluorine enhances metabolic stability
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide ~1.9 2 5 Chlorine increases electrophilicity

*Estimated using fragment-based methods.

Q & A

Q. Advanced

  • Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .
  • QSAR models : Relate structural features (e.g., pyrimidine core, acetamide substituents) to observed bioactivity .
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity .

What are the stability considerations for storing this compound?

Q. Basic

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • pH stability : Avoid extreme acidic/basic conditions to prevent hydrolysis of the acetamide or pyrimidine moieties .
  • Humidity control : Use desiccants to avert hygroscopic degradation .

What strategies enhance bioactivity through derivatization?

Q. Advanced

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., –NO₂, –F) to the phenyl ring to modulate enzyme inhibition .
  • Heterocycle modification : Replace the pyrimidine core with triazole or oxadiazole rings to improve selectivity for biological targets .
  • Prodrug design : Incorporate hydrolyzable esters to enhance bioavailability .

How to analyze its potential as an enzyme inhibitor?

Q. Advanced

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinase or protease targets) .
  • Structural studies : Co-crystallize the compound with target enzymes (e.g., tyrosine kinases) to identify binding motifs .
  • Mutagenesis : Validate key residue interactions by altering active-site amino acids .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Byproduct management : Optimize stoichiometry and catalyst loading to reduce impurities .
  • Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) for safer large-scale use .
  • Process analytical technology (PAT) : Implement real-time monitoring to ensure batch consistency .

How does the compound’s reactivity profile influence derivatization?

Q. Advanced

  • Nucleophilic sites : The pyrimidine N-atoms and acetamide carbonyl are prone to alkylation or acylation, enabling diverse modifications .
  • Oxidative sensitivity : The phenoxy group may require protection during reactions involving strong oxidants .
  • Cross-coupling potential : Suzuki-Miyaura reactions at the pyrimidine C-2 position enable aryl/heteroaryl additions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.